(Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate
Description
(Z)-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate is a structurally complex molecule featuring two benzo[d][1,3]dioxol-5-yl (benzodioxole) moieties linked via an isoxazole ring and an acrylate ester group. The benzodioxole groups are known for their electron-rich aromatic systems, which enhance molecular stability and influence pharmacological properties such as receptor binding and metabolic resistance . The (Z)-configuration of the acrylate group introduces stereochemical specificity, which may impact biological activity and intermolecular interactions .
Structural confirmation via ¹H NMR, ¹³C NMR, and HRMS is standard for such compounds, as demonstrated in related studies .
Properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl (Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO7/c23-21(6-2-13-1-4-16-19(7-13)27-11-25-16)24-10-15-9-18(29-22-15)14-3-5-17-20(8-14)28-12-26-17/h1-9H,10-12H2/b6-2- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDMYYGGVSYANW-KXFIGUGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)OCC3=NOC(=C3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)OCC3=NOC(=C3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate is a complex organic compound that combines an isoxazole ring with benzo[d][1,3]dioxole moieties. This structural combination suggests potential biological activities, particularly in medicinal chemistry. The compound's unique features may contribute to various pharmacological effects, including anticancer and anti-inflammatory properties.
Structural Characteristics
The compound can be described by the following chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1105203-51-7 |
| Molecular Formula | C22H19NO7 |
| Molecular Weight | 409.4 g/mol |
Anticancer Properties
Preliminary studies indicate that compounds containing isoxazole and dioxole moieties exhibit significant anticancer activities. For instance, related compounds have shown cytotoxic effects on various cancer cell lines such as HepG2, HCT116, and MCF7. The IC50 values for these compounds were notably lower than those for standard drugs like doxorubicin, suggesting a promising potential for this compound in cancer treatment .
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Doxorubicin | 7.46 | HepG2 |
| Doxorubicin | 8.29 | HCT116 |
| Doxorubicin | 4.56 | MCF7 |
| Test Compound | < 4.52 | MCF7 |
The mechanisms of action for these compounds often involve the inhibition of key pathways such as the EGFR signaling pathway and the induction of apoptosis through mitochondrial pathways .
Immunomodulatory Effects
Isoxazole derivatives have been reported to possess immunoregulatory properties. Studies suggest that they can modulate immune responses by affecting cytokine production and T-cell activation . The compound's ability to influence immune functions could be valuable in treating autoimmune diseases and inflammatory conditions.
Study on Isoxazole Derivatives
A review on isoxazole derivatives highlighted their potential as regulators of immune functions. Specific compounds exhibited strong anti-inflammatory effects and were effective in models of arthritis and colitis . This indicates that this compound may also share similar immunomodulatory properties.
Mechanistic Insights
Research has shown that isoxazole derivatives can inhibit TNFα production and modulate NFκB signaling pathways. These effects are crucial in reducing inflammation and could be leveraged in therapeutic applications .
Scientific Research Applications
The compound (Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate, also known by its CAS number 1105220-24-3, is a molecule with potential applications in medicinal chemistry, particularly as a lead compound for drug development . The compound features an isoxazole ring, known for its biological activity, and a benzo[d][1,3]dioxole moiety that enhances its structural diversity.
The intricate structure of this compound suggests several potential applications:
- Medicinal Chemistry: As a lead compound for drug development.
- Chemical Reactivity: The acrylate component contributes to its potential reactivity in various chemical transformations. These reactions can be utilized to modify the compound for enhanced biological activity or to create derivatives with novel properties.
Interaction Studies
Interaction studies are crucial for understanding how this compound behaves in biological systems. Key areas of focus include:
- Target Binding : Identifying specific protein targets.
- Cellular Uptake : Investigating how the compound is absorbed by cells.
- Metabolic Pathways : Understanding how the compound is metabolized in the body.
Related Compounds
Several compounds share structural features with this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Isoxazole Derivatives | Isoxazole ring | Antimicrobial, anticancer |
| Dioxole-containing Compounds | Benzo[d][1,3]dioxole | Anti-inflammatory |
| Dimethoxyphenyl Derivatives | Dimethoxy-substituted phenyl | Various pharmacological effects |
Chemical Reactions Analysis
Michael Addition Reactions
The α,β-unsaturated acrylate ester can undergo Michael additions with nucleophiles (e.g., alcohols, amines, or thiols) under phosphine catalysis. For example:
-
Phosphine-catalyzed hydroalkoxylation : Trimethylphosphine (PMe₃) facilitates the addition of alcohols to the acrylate’s β-carbon, forming β-alkoxy esters .
Mechanism :
| Reaction Type | Conditions | Product |
|---|---|---|
| Hydroalkoxylation | PMe₃ (5 mol%), CH₂Cl₂, RT | β-Alkoxy acrylate derivatives |
Ester Hydrolysis
The acrylate ester is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Yields the corresponding carboxylic acid.
-
Basic hydrolysis (saponification) : Produces the acrylate salt, which can be acidified to the free acid.
| Condition | Reagent | Product |
|---|---|---|
| Acidic | H₂SO₄, H₂O, Δ | 3-(Benzo[d] dioxol-5-yl)acrylic acid |
| Basic | NaOH, H₂O, EtOH | Sodium acrylate salt |
Ring-Opening Reactions
Under strong acidic or reductive conditions, the isoxazole ring may undergo ring-opening :
-
Acid-mediated hydrolysis : Yields β-keto amides or esters.
-
Reductive cleavage (e.g., H₂/Pd-C): Produces enamines or amino alcohols.
Demethylenation
The methylenedioxy group (benzo[d] dioxole) can be cleaved under acidic conditions to form dihydroxybenzene derivatives:
-
Reagent : HBr/AcOH or BBr₃ in CH₂Cl₂.
-
Product : Catechol derivatives with free phenolic -OH groups.
Electrophilic Aromatic Substitution
The electron-rich benzo[d] dioxole ring can undergo nitration or halogenation at the para position relative to the dioxole oxygen .
| Reaction | Reagent | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | 5-Nitrobenzo[d] dioxole derivative |
| Bromination | Br₂, FeBr₃ | C-5 | 5-Bromobenzo[d] dioxole derivative |
Diels-Alder Reactions
The acrylate’s α,β-unsaturated carbonyl system acts as a dienophile in Diels-Alder reactions with conjugated dienes (e.g., cyclopentadiene), yielding six-membered cyclohexene derivatives.
| Dienophile | Diene | Conditions | Product |
|---|---|---|---|
| Acrylate group | Cyclopentadiene | Toluene, Δ | Bicyclic cyclohexene adduct |
Photochemical Reactions
The conjugated acrylate system may undergo [2+2] photocycloaddition under UV light, forming cyclobutane derivatives. This reaction is stereospecific and depends on the Z-configuration of the acrylate.
Comparative Reactivity Table
Mechanistic Insights
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with several benzodioxole derivatives reported in the evidence. Key comparisons include:
Key Observations :
- Benzodioxole Motifs : All compounds utilize benzodioxole for aromatic stability. The target compound’s dual benzodioxole groups may enhance π-π stacking interactions compared to single-benzodioxole analogs like those in .
- Heterocyclic Cores : The isoxazole ring in the target compound differs from oxadiazole or pyrazole cores, affecting electronic properties and bioavailability.
Key Observations :
Key Hypotheses for Target Compound :
Structural Comparison via NMR and Computational Methods
highlights NMR-based structural comparisons, where chemical shifts in regions A (positions 39–44) and B (positions 29–36) differentiate analogs . For the target compound, NMR analysis would likely reveal distinct shifts in the acrylate and isoxazole regions compared to pyrazole or oxadiazole analogs.
Graph-based comparison methods (e.g., fingerprinting vs. graph isomorphism ) could quantify similarities:
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for preparing (Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation, cyclization, and esterification. For example, derivatives with benzo[d][1,3]dioxol groups are often synthesized by reacting hydrazides with ketones under acidic conditions (e.g., POCl₃), followed by purification via recrystallization or column chromatography. Key steps include refluxing in polar aprotic solvents (e.g., DMF) and optimizing stoichiometry to achieve high yields (e.g., 53–90% yields reported for analogous compounds) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?
- Methodological Answer :
- ¹H/¹³C NMR : Critical for confirming proton environments and carbon frameworks. For example, benzo[d][1,3]dioxol protons resonate as singlets near δ 5.93 ppm, while pyrazoline protons appear as multiplet signals .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., observed m/z 392.64 for a derivative with calculated 392.18) .
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches near 1700 cm⁻¹ for esters) .
Advanced Research Questions
Q. How can synthetic yields be improved for structurally complex benzo[d][1,3]dioxol derivatives?
- Methodological Answer :
- Optimize Reaction Conditions : Prolonged reflux times (e.g., 48 hours at 80°C in DMF) enhance conversion, as seen in analogous ester syntheses .
- Purification Strategies : Use gradient column chromatography (e.g., hexane/EtOAc mixtures) to resolve polar byproducts .
- Catalyst Screening : Acidic catalysts (e.g., POCl₃) improve cyclization efficiency, while inert atmospheres reduce oxidation .
Q. How should researchers address discrepancies in reported spectral data for this compound?
- Methodological Answer :
- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., δ 5.35 ppm for pyrazoline-H in derivatives ).
- Isotopic Purity : Use deuterated solvents (e.g., CDCl₃) to avoid solvent interference in NMR .
- Repetition : Replicate synthesis under controlled conditions to verify reproducibility .
Q. What experimental designs are suitable for evaluating the biological activity of this compound (e.g., anticonvulsant effects)?
- Methodological Answer :
- In Vivo Models : Use maximal electroshock (MES) or pentylenetetrazole (PTZ) tests in rodents to assess seizure suppression .
- Dose-Response Studies : Administer graded doses (e.g., 30–100 mg/kg) and monitor latency to clonic-tonic seizures .
- Control Groups : Include reference drugs (e.g., phenytoin) and vehicle controls to validate assay sensitivity .
Q. How can computational methods complement experimental data for structural elucidation?
- Methodological Answer :
- DFT Calculations : Predict NMR chemical shifts and compare with experimental data to resolve stereochemical ambiguities .
- Molecular Docking : Simulate interactions with biological targets (e.g., GABA receptors) to rationalize anticonvulsant activity .
Data Analysis and Contradiction Resolution
Q. What strategies resolve low reproducibility in synthesizing benzo[d][1,3]dioxol-based esters?
- Methodological Answer :
- Moisture Control : Use anhydrous solvents and molecular sieves to prevent hydrolysis of esters .
- Reagent Purity : Ensure fresh reagents (e.g., CS₂ for thiolation) to avoid side reactions .
- Real-Time Monitoring : Employ TLC or HPLC to track reaction progress and isolate intermediates .
Tables of Key Data
| Property | Example Values | Source |
|---|---|---|
| Melting Point Range | 136–232°C (varies by substituent) | |
| MS m/z (Observed/Calculated) | 470.34/470.1 (M⁺), 392.64/392.18 (M⁺) | |
| ¹H NMR (δ, ppm) | 5.93 (OCH₂O), 3.89 ((OCH₃)₃) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
